4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
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Overview
Description
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol involves its interaction with molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Another aromatic compound with different substituents, used in similar synthetic applications.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group, highlighting the importance of this functional group in various chemical reactions.
Uniqueness
4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O/c14-9-4-7(12(20)5-11(9)16)6-1-2-10(15)8(3-6)13(17,18)19/h1-5,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZOQANGJFCDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2O)F)Cl)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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